molecular formula C16H20N4O3 B3869533 6-(2,5-dimethoxyphenyl)-2-morpholin-4-ylpyrimidin-4-amine

6-(2,5-dimethoxyphenyl)-2-morpholin-4-ylpyrimidin-4-amine

Cat. No. B3869533
M. Wt: 316.35 g/mol
InChI Key: WGTMJSBSKXDISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2,5-dimethoxyphenyl)-2-morpholin-4-ylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom. The molecule also has a phenyl ring with two methoxy groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups within the molecule. The presence of the nitrogen atoms in the pyrimidine and morpholine rings, as well as the oxygen atoms in the morpholine ring and methoxy groups, would likely result in a molecule with several polar regions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent parts. The pyrimidine ring, for example, might undergo reactions at the carbon or nitrogen positions. The morpholine ring could potentially be involved in reactions at the nitrogen or oxygen positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or biologically active compound, its mechanism would depend on its structure and the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-morpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-21-11-3-4-14(22-2)12(9-11)13-10-15(17)19-16(18-13)20-5-7-23-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTMJSBSKXDISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N3CCOCC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethoxyphenyl)-2-morpholin-4-ylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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